molecular formula C15H12FN B8795985 3-(4-fluorophenyl)-5-methyl-1H-indole CAS No. 141306-09-4

3-(4-fluorophenyl)-5-methyl-1H-indole

Cat. No. B8795985
CAS RN: 141306-09-4
M. Wt: 225.26 g/mol
InChI Key: WYGFHOOJJODWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-methyl-1H-indole is a useful research compound. Its molecular formula is C15H12FN and its molecular weight is 225.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-5-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-5-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

141306-09-4

Product Name

3-(4-fluorophenyl)-5-methyl-1H-indole

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1H-indole

InChI

InChI=1S/C15H12FN/c1-10-2-7-15-13(8-10)14(9-17-15)11-3-5-12(16)6-4-11/h2-9,17H,1H3

InChI Key

WYGFHOOJJODWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of p-tolyl hydrazine hydrochloride (3 g, 0.0189 mol), 4-fluorophenyl acetaldehyde (3 g, 0.0227 mol) and ethanol (50 mL) was heated at 80° C. for 1 h. After completion of reaction (monitored by TLC), the mixture was cooled to RT, basified with potassium hydroxide solution, and extracted with EtOAc (3×100 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure and purified by column chromatography (15% EtOAc:hexane in silica 100-200 mesh, diameter of column—5.0 cm, height of silica—approx. 5 inch) to provide the desired compound as a brown colored oil (2 g, 47% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

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